molecular formula C12H11NO3 B188627 Ethyl 4-hydroxyquinoline-6-carboxylate CAS No. 148018-33-1

Ethyl 4-hydroxyquinoline-6-carboxylate

Cat. No. B188627
CAS RN: 148018-33-1
M. Wt: 217.22 g/mol
InChI Key: HJEXAEIHROLMFS-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyquinoline-6-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate and its derivatives often involves multiple steps. For instance, Ethyl 6-N-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate has been synthesized from pyrocatechol in six steps .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxyquinoline-6-carboxylate consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 217.22 g/mol .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-hydroxyquinoline-6-carboxylate are complex and can involve multiple steps. For example, the Gould–Jacobs reaction is a series of reactions that can be used to prepare quinolines and 4‐hydroxyquinoline derivatives .


Physical And Chemical Properties Analysis

Ethyl 4-hydroxyquinoline-6-carboxylate has a molecular weight of 217.22 g/mol, a XLogP3 value of 0.8, and a topological polar surface area of 55.4 Ų . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .

Mechanism of Action

Target of Action

Ethyl 4-hydroxyquinoline-6-carboxylate is a derivative of the quinoline scaffold, which is a privileged structure in medicinal chemistry . The primary targets of quinoline derivatives are often enzymes or receptors involved in various biochemical pathways.

Mode of Action

Quinoline derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby modulating the associated biochemical pathways.

Biochemical Pathways

Quinoline derivatives are known to impact a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The downstream effects of these pathway modulations can include changes in cell proliferation, immune response, and microbial growth.

Pharmacokinetics

The quinoline scaffold is known for its good bioavailability and ability to cross biological membranes . These properties are often influenced by factors such as the compound’s lipophilicity, molecular size, and the presence of functional groups that can participate in hydrogen bonding.

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . These effects are typically the result of the compound’s interaction with its targets and the subsequent modulation of biochemical pathways.

Action Environment

The action, efficacy, and stability of Ethyl 4-hydroxyquinoline-6-carboxylate can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the compound’s exposure to metabolic enzymes . .

properties

IUPAC Name

ethyl 4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-8)11(14)5-6-13-10/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEXAEIHROLMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576699
Record name Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxyquinoline-6-carboxylate

CAS RN

148018-33-1
Record name Ethyl 4-oxo-1,4-dihydroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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